molecular formula C11H14N2O2 B1439019 4-(Piperidin-1-yl)nicotinic acid CAS No. 1023816-94-5

4-(Piperidin-1-yl)nicotinic acid

Cat. No. B1439019
CAS RN: 1023816-94-5
M. Wt: 206.24 g/mol
InChI Key: QLYGDEGQCUCYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Piperidin-1-yl)nicotinic acid” is a chemical compound with the formula C11H14N2O2 . It is used for research purposes .


Synthesis Analysis

The synthesis of piperidine derivatives, including “4-(Piperidin-1-yl)nicotinic acid”, has been a subject of interest in recent years . The synthesis process involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Specific methods of piperidine synthesis have been published in numerous scientific papers .


Molecular Structure Analysis

The molecular structure of “4-(Piperidin-1-yl)nicotinic acid” consists of a six-membered piperidine ring attached to a nicotinic acid molecule . The piperidine ring includes one nitrogen atom and five carbon atoms .

Scientific Research Applications

Pharmacological Actions and Drug Development

4-(Piperidin-1-yl)nicotinic acid derivatives have been investigated for their ability to interact with nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in various physiological processes, including cognition, memory, and neuromuscular transmission. Derivatives like nicotine and its analogs demonstrate the potential to improve working memory in macaques by inducing receptor desensitization without the typical agonist action, suggesting a pathway to develop new therapeutic agents that modulate nAChRs with enhanced subtype specificity and without the adverse effects associated with direct agonist activity (Buccafusco, Beach, & Terry, 2009).

Lipid Disorders and Cardiovascular Disease Prevention

Nicotinic acid (niacin) is well-documented for its potent lipid-modifying effects, significantly impacting LDL, VLDL, and HDL cholesterol levels. It has been shown to reduce cardiovascular events and atherosclerosis progression, highlighting its therapeutic potential. The identification of G-protein-coupled receptor 109A as the receptor for nicotinic acid opens avenues for understanding the mechanisms behind its favorable alterations in the lipoprotein profile and its nonlipid-mediated anti-inflammatory effects, indicating an atheroprotective role (Digby, Lee, & Choudhury, 2009).

Anticancer Potential

Recent studies have explored the anticancer potential of nicotinic acid derivatives, focusing on their role in the development of novel anticancer agents. The synthetic approaches and investigation into the anticancer properties of these derivatives highlight their importance in cancer treatment research. This suggests that nicotinic acid and its derivatives could contribute to the development of effective anticancer drugs, addressing the urgent need for novel therapeutic options in cancer management (Jain, Utreja, Kaur, & Jain, 2020).

Safety and Hazards

The safety data sheet for piperidine, a component of “4-(Piperidin-1-yl)nicotinic acid”, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Piperidine derivatives, including “4-(Piperidin-1-yl)nicotinic acid”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

properties

IUPAC Name

4-piperidin-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-8-12-5-4-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYGDEGQCUCYNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-1-yl)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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